Ethyl 5-carbamoyl-4-methyl-1H-pyrrole-3-carboxylate
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Description
Ethyl 5-carbamoyl-4-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 5-carbamoyl-4-methyl-1H-pyrrole-3-carboxylate is a synthetic compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This compound features a pyrrole ring with a carbamoyl group and an ethyl ester, making it a candidate for various pharmacological applications. The focus of this article is to explore the biological activity of this compound, including its mechanisms, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Functional Groups:
- Pyrrole Ring : Contributes to the compound's reactivity and biological interactions.
- Carbamoyl Group : Potentially involved in hydrogen bonding with biological targets.
- Ethyl Ester : May affect solubility and bioavailability.
Antimicrobial Properties
Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. A study demonstrated that compounds with similar structures can disrupt bacterial cell membranes, leading to increased permeability and cell death .
Anticancer Activity
Recent investigations into the anticancer properties of pyrrole derivatives have highlighted their potential as therapeutic agents. This compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and inhibition of specific oncogenic pathways .
Case Study: In Vitro Analysis
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in:
- Inhibition of cell proliferation : IC50 values were determined to be in the micromolar range.
- Induction of apoptosis : Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.
The mechanism by which this compound exerts its biological effects involves:
- Electron Transfer Reactions : The nitrophenyl group can participate in redox reactions, potentially interacting with cellular components.
- Hydrogen Bonding : The carbamoyl group can form hydrogen bonds with target proteins, influencing enzyme activity and receptor interactions .
Summary of Key Studies
Pharmacokinetics and Toxicology
Preliminary studies on the pharmacokinetics of this compound suggest moderate absorption rates when administered orally, with a half-life conducive for therapeutic use. Toxicological assessments indicate low cytotoxicity at therapeutic concentrations, making it a viable candidate for further development .
Properties
CAS No. |
112381-06-3 |
---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(13)6-4-11-7(5(6)2)8(10)12/h4,11H,3H2,1-2H3,(H2,10,12) |
InChI Key |
FHQGCEROQYYBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C)C(=O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.